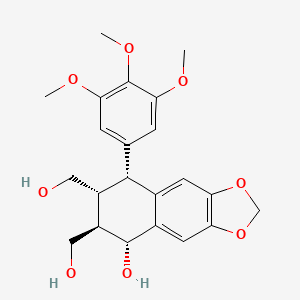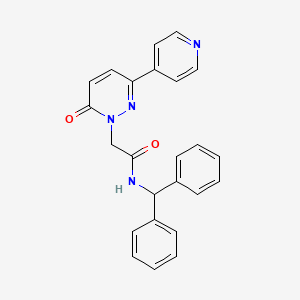
1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide is a complex organic compound that features a benzo[d]thiazole ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the formation of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions. The resulting 6-methoxybenzo[d]thiazole is then reacted with N-methylpiperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 1-(6-hydroxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide.
Reduction: Formation of 1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-amine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(6-Methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Fluorobenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide
- 1-(6-Chlorobenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide
- 1-(6-Bromobenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide
Uniqueness
1-(6-Methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its halogenated analogs, which may have different biological activities and chemical behaviors.
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-16-14(19)10-5-7-18(8-6-10)15-17-12-4-3-11(20-2)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXOFJHUWVLEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695695.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2695697.png)


![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2695701.png)
![3-methyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695702.png)


![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2695707.png)
![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2695708.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2695711.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide](/img/structure/B2695714.png)
